molecular formula C13H18O2 B2385473 1-[3,5-Diethyl-4-(hydroxymethyl)phenyl]ethanone CAS No. 2309468-37-7

1-[3,5-Diethyl-4-(hydroxymethyl)phenyl]ethanone

Cat. No.: B2385473
CAS No.: 2309468-37-7
M. Wt: 206.285
InChI Key: XXUQWHBWEPJIQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3,5-Diethyl-4-(hydroxymethyl)phenyl]ethanone is a chemical compound with the molecular formula C14H20O2. It is a white crystalline powder with a melting point of 70-72°C. This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3,5-Diethyl-4-(hydroxymethyl)phenyl]ethanone typically involves the alkylation of 3,5-diethylphenol with ethyl bromide, followed by oxidation to introduce the ethanone group. The hydroxymethyl group is then introduced via a formylation reaction. The reaction conditions often involve the use of strong bases such as sodium hydride and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[3,5-Diethyl-4-(hydroxymethyl)phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed:

    Oxidation: 1-[3,5-Diethyl-4-(carboxymethyl)phenyl]ethanone.

    Reduction: 1-[3,5-Diethyl-4-(hydroxymethyl)phenyl]ethanol.

    Substitution: 1-[3,5-Diethyl-4-(alkoxymethyl)phenyl]ethanone.

Scientific Research Applications

1-[3,5-Diethyl-4-(hydroxymethyl)phenyl]ethanone has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[3,5-Diethyl-4-(hydroxymethyl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-[3,5-Diethyl-4-(methoxymethyl)phenyl]ethanone
  • 1-[3,5-Diethyl-4-(ethoxymethyl)phenyl]ethanone
  • 1-[3,5-Diethyl-4-(carboxymethyl)phenyl]ethanone

Comparison: 1-[3,5-Diethyl-4-(hydroxymethyl)phenyl]ethanone is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological properties. Compared to its methoxymethyl and ethoxymethyl analogs, the hydroxymethyl group allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis. Additionally, its potential biological activities may differ due to variations in molecular interactions and pathways.

Properties

IUPAC Name

1-[3,5-diethyl-4-(hydroxymethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-4-10-6-12(9(3)15)7-11(5-2)13(10)8-14/h6-7,14H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXUQWHBWEPJIQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1CO)CC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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